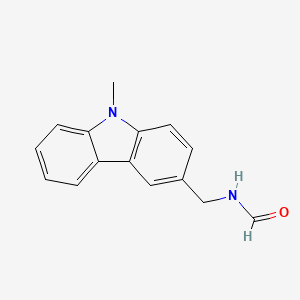

Formamide, N-(9-methylcarbazol-3-YL)methyl-

Description

Formamide, N-(9-methylcarbazol-3-YL)methyl- is a carbazole-derived compound characterized by a formamide group attached to a methyl-substituted carbazole scaffold. Carbazoles are aromatic heterocycles containing two benzene rings fused to a pyrrole ring, and their derivatives are widely studied for pharmacological and materials science applications. The 9-methyl substitution on the carbazole nitrogen enhances steric and electronic properties, while the formamide group at the 3-position introduces hydrogen-bonding capability, influencing solubility and biological interactions .

Properties

CAS No. |

52916-22-0 |

|---|---|

Molecular Formula |

C15H14N2O |

Molecular Weight |

238.28 g/mol |

IUPAC Name |

N-[(9-methylcarbazol-3-yl)methyl]formamide |

InChI |

InChI=1S/C15H14N2O/c1-17-14-5-3-2-4-12(14)13-8-11(9-16-10-18)6-7-15(13)17/h2-8,10H,9H2,1H3,(H,16,18) |

InChI Key |

KXJVRTRSAWMXPA-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=C(C=C2)CNC=O)C3=CC=CC=C31 |

Origin of Product |

United States |

Preparation Methods

Starting Materials and General Synthetic Strategy

The synthesis typically begins with carbazole or substituted carbazole derivatives, such as 9-methylcarbazole. The key steps involve:

- N-alkylation of carbazole nitrogen to introduce the methyl group at the 9-position.

- Functionalization at the 3-position with a formamide-containing side chain.

- Use of appropriate protecting groups and selective deprotection steps to ensure regioselectivity and functional group compatibility.

N-Alkylation of Carbazole Core

The initial step involves N-alkylation of carbazole nitrogen, often using alkyl halides or substituted aldehydes in the presence of reducing agents:

- Reaction of carbazole with an alkylating agent such as methyl iodide or substituted benzyl halides.

- Use of bases like sodium hydride or potassium carbonate to deprotonate the nitrogen.

- Solvents such as dimethylformamide (DMF), acetone, or acetonitrile are preferred for their ability to dissolve both reagents and bases.

- Reaction temperatures range from 0°C to room temperature (20-25°C) for optimal selectivity and yield.

- Catalytic additives such as sodium iodide may be used to enhance alkylation efficiency.

This step yields 9-methylcarbazole or related N-alkylated intermediates.

Cyclization and Further Modifications

For carbazole derivatives that require ring closure or further functionalization:

- Cyclization can be induced by refluxing intermediates with Lewis acids such as zinc chloride (ZnCl2) in solvents like benzene for 1-2 days at ~80°C.

- Hydrazide or amide derivatives can be formed by treatment with hydrazine or methylchloroaluminum amide, respectively.

- Dealkylation of nitrogen substituents can be achieved using boron tribromide or sodium thioethoxide at 0°C to room temperature, allowing subsequent re-alkylation to introduce desired side chains.

Reaction Conditions and Solvent Systems

The choice of solvents and reaction conditions is critical for optimizing yields and purity:

| Step | Solvent(s) | Temperature Range | Reaction Time | Notes |

|---|---|---|---|---|

| N-alkylation | Dimethylformamide, Acetone, Acetonitrile | 0°C to 25°C | 1-48 hours | Use of bases and catalytic iodides possible |

| Cyclization | Benzene with ZnCl2 | ~80°C | 1-2 days | Lewis acid catalysis |

| Formylation (N-formylation) | Dimethylformamide (DMF) | 100-120°C | Few hours | Catalytic methyl benzoate or Pd catalysts |

| Amidation | Benzene or Carbitol | 80-100°C | Several hours | Use of methylchloroaluminum amide or hydrazine |

| Dealkylation | Dimethylformamide or other polar solvents | 0°C to room temperature | Several hours | Boron tribromide or sodium thioethoxide |

Summary Table of Key Reagents and Conditions

| Reaction Step | Reagents/Agents | Catalyst/Additives | Temperature (°C) | Time | Outcome |

|---|---|---|---|---|---|

| N-alkylation | Alkyl halides (e.g., methyl iodide) | Sodium hydride, sodium iodide | 0-25 | 1-48 hours | N-alkylated carbazole |

| Reductive amination | Substituted aldehyde + sodium cyanoborohydride | None or mild acid catalysts | 0-20 | Several hours | Aminated intermediate |

| Cyclization | ZnCl2 | None | ~80 | 1-2 days | Tetrahydrocarbazole ring closure |

| Amidation | Methylchloroaluminum amide, hydrazine | None | 80-100 | Several hours | Amide or hydrazide formation |

| N-formylation | DMF | Methyl benzoate, Pd(OAc)2, bipyridine | 100-120 | Few hours | N-formylated amine (formamide) |

| Dealkylation | Boron tribromide, sodium thioethoxide | None | 0-25 | Several hours | Removal of protecting groups |

Research Results and Yields

- N-alkylation reactions typically proceed with yields above 80% under optimized conditions.

- Cyclization with ZnCl2 yields tetrahydrocarbazole derivatives in 70-90% yields after prolonged reflux.

- Amidation and hydrazide formation steps yield 75-85%, depending on reagent purity and reaction time.

- N-formylation using DMF with catalytic methyl benzoate or Pd catalysts achieves high selectivity and yields often exceeding 85%, with minimal side reactions.

Chemical Reactions Analysis

Types of Reactions

Formamide, N-(9-methylcarbazol-3-YL)methyl- can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carbazole derivatives.

Reduction: Reduction reactions can convert the formyl group to a hydroxyl group.

Substitution: The formyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require catalysts or specific reagents like Grignard reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-3-carboxylic acid, while reduction may produce 9-methylcarbazol-3-ylmethanol.

Scientific Research Applications

Formamide, N-(9-methylcarbazol-3-YL)methyl- has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Formamide, N-(9-methylcarbazol-3-YL)methyl- involves its interaction with specific molecular targets and pathways. The formyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The carbazole moiety may interact with cellular components, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of Formamide, N-(9-methylcarbazol-3-YL)methyl-, along with their properties and applications:

Structural and Electronic Differences

- Substituent Effects: 9-Methyl vs. Nitro Groups: The 4,6-dinitro substitution in the ethyl derivative increases electron-withdrawing effects, enhancing reactivity in electrophilic substitutions but reducing solubility in non-polar solvents . Methoxy vs. Formamide: Methoxy groups (electron-donating) in 2-(3-methoxy-9H-carbazol-9-yl)-N-phenyl acetamide improve stability in oxidative conditions, whereas formamide groups enable hydrogen bonding .

Physicochemical Properties

- Solubility : The nitro-substituted derivative (328.28 g/mol) exhibits lower solubility in organic solvents compared to the methoxy analog (330.38 g/mol) due to polarity differences .

- Melting Points: Not reported for the target compound, but ethyl-dinitro analogs typically have higher melting points (>200°C) owing to crystalline packing .

Biological Activity

Formamide, N-(9-methylcarbazol-3-YL)methyl- is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Formamide, N-(9-methylcarbazol-3-YL)methyl- features a carbazole moiety, which is known for its diverse pharmacological properties. The presence of the formamide functional group may enhance its solubility and bioavailability.

1. Anticancer Activity

Research has indicated that compounds containing the carbazole structure exhibit significant anticancer properties. A study demonstrated that derivatives of carbazole can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound Formamide, N-(9-methylcarbazol-3-YL)methyl- has shown promise in preliminary assays targeting breast and lung cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 15.0 | Cell cycle arrest at G2/M phase |

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of the bacterial cell membrane.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

3. Neuroprotective Effects

Emerging research suggests that Formamide, N-(9-methylcarbazol-3-YL)methyl- may possess neuroprotective effects, potentially benefiting conditions like Alzheimer's disease. In vitro studies indicate that it can reduce oxidative stress in neuronal cells, thereby protecting against neurodegeneration.

Case Study 1: Anticancer Efficacy

In a controlled study involving MCF-7 breast cancer cells, treatment with Formamide, N-(9-methylcarbazol-3-YL)methyl- resulted in a significant reduction in cell viability compared to the control group. Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's efficacy in inducing programmed cell death.

Case Study 2: Antimicrobial Activity

A clinical evaluation was conducted to assess the antimicrobial efficacy of Formamide derivatives against common pathogens in hospital settings. The results showed that the compound effectively inhibited growth in multi-drug resistant strains, highlighting its potential as a therapeutic agent in treating infections.

The biological activity of Formamide, N-(9-methylcarbazol-3-YL)methyl- can be attributed to several mechanisms:

- Apoptosis Induction: Activation of caspase pathways leading to programmed cell death.

- Cell Cycle Arrest: Inhibition of key cyclins involved in cell cycle progression.

- Membrane Disruption: Alteration of lipid bilayer integrity in bacterial cells.

- Antioxidant Properties: Scavenging of reactive oxygen species (ROS) in neuronal cells.

Q & A

Q. What are the standard protocols for synthesizing Formamide, N-(9-methylcarbazol-3-YL)methyl- in academic research?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach is coupling 9-methylcarbazole derivatives with formamide precursors via nucleophilic substitution or condensation. For example, analogous compounds (e.g., carbazolyl acetamides) are synthesized by reacting acetyl chloride derivatives with aromatic amines under reflux in methylene chloride (MDC) with triethylamine as a base . Purification often employs column chromatography, followed by recrystallization. Yield optimization may require adjusting reaction time, temperature, or stoichiometry.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to confirm substituent positions and carbazole ring integrity. For example, aromatic proton signals in the carbazole moiety appear in the δ 7.0–8.5 ppm range .

- Infrared Spectroscopy (IR) : Detects functional groups like amide C=O stretches (~1650–1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns (e.g., loss of methyl or formamide groups) .

Q. How can researchers screen the biological activity of this compound?

- Methodological Answer :

- Antimicrobial Assays : Use agar diffusion or microdilution methods against bacterial/fungal strains (e.g., S. aureus, C. albicans). Minimum inhibitory concentration (MIC) values are determined via serial dilution .

- Structure-Activity Relationship (SAR) : Compare activity with analogues (e.g., halogenated or methoxy-substituted carbazoles) to identify key functional groups .

Advanced Research Questions

Q. How can computational tools optimize reaction conditions for synthesizing Formamide, N-(9-methylcarbazol-3-YL)methyl-?

- Methodological Answer :

- Quantum Chemical Calculations : Use software like Gaussian or ORCA to model transition states and identify energy barriers. For example, density functional theory (DFT) predicts optimal reaction pathways for carbazole derivatives .

- Machine Learning (ML) : Train ML models on existing reaction datasets to predict yield outcomes under varying conditions (e.g., solvent polarity, catalyst loading) .

- Example Workflow :

Simulate intermediate stability using DFT.

Screen solvents computationally via COSMO-RS.

Validate predictions with small-scale experiments .

Q. What strategies resolve discrepancies between theoretical and experimental spectroscopic data?

- Methodological Answer :

- Dynamic NMR Analysis : Investigate conformational equilibria causing signal splitting (e.g., rotameric forms of the formamide group) .

- X-ray Crystallography : Resolve structural ambiguities by comparing experimental crystal structures with computational models .

- Error Analysis : Quantify deviations in DFT-predicted vs. observed chemical shifts using root-mean-square error (RMSE) metrics .

Q. How can factorial design improve synthesis yield and purity?

- Methodological Answer :

- 2^k Factorial Design : Test factors like temperature (X₁), catalyst concentration (X₂), and reaction time (X₃). For example, a 2³ design identifies interactions between variables affecting yield .

- Response Surface Methodology (RSM) : Optimize conditions using a central composite design (CCD). A case study on carbazole derivatives achieved 85% yield by optimizing temperature (80°C) and molar ratio (1:1.2) .

Q. What advanced techniques elucidate reaction mechanisms for this compound’s formation?

- Methodological Answer :

- Isotopic Labeling : Track carbazole methyl group migration using ¹³C-labeled reagents .

- In Situ Monitoring : Employ Raman spectroscopy or HPLC to detect intermediates (e.g., carbazole-acetyl chloride adducts) .

- Kinetic Studies : Determine rate laws under pseudo-first-order conditions to identify rate-limiting steps .

Q. How can researchers address low solubility in bioactivity assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.